molecular formula C20H16ClNO4 B5424534 3-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid

3-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid

Cat. No.: B5424534
M. Wt: 369.8 g/mol
InChI Key: ZRFQNSLAAOXRMF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid” is an organic compound containing a pyrrolidinyl group (a five-membered ring with one nitrogen atom), a phenyl group (a six-membered ring of carbon atoms), and an acrylic acid group (a three-carbon chain with a carboxylic acid at the end). The presence of the chlorobenzyl group indicates a benzene ring with a chlorine atom and a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidinyl group would introduce some ring strain, while the phenyl and chlorobenzyl groups would contribute to the compound’s overall aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group might increase its solubility in water, while the large number of carbon atoms might make it relatively nonpolar and soluble in organic solvents .

Safety and Hazards

As with any chemical compound, handling “3-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Properties

IUPAC Name

(E)-3-[3-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4/c21-16-7-4-14(5-8-16)10-15-12-18(23)22(20(15)26)17-3-1-2-13(11-17)6-9-19(24)25/h1-9,11,15H,10,12H2,(H,24,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFQNSLAAOXRMF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C=CC(=O)O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)/C=C/C(=O)O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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